molecular formula C14H12N6O B11079114 3-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

3-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B11079114
M. Wt: 280.28 g/mol
InChI Key: CFTGZUSIBHEGPM-UHFFFAOYSA-N
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Description

    3-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine: is a heterocyclic compound with an intriguing structure.

  • It features two fused rings: a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core.
  • The 4-methoxyphenyl group at position 3 adds further complexity to its chemical architecture.
  • Preparation Methods

      Synthetic Routes: Several synthetic approaches exist for this compound. One method involves the reaction of an appropriate pyrazole derivative with a triazole precursor.

      Reaction Conditions: These reactions often occur under mild conditions, utilizing suitable catalysts and solvents.

      Industrial Production: While not widely used industrially, research efforts continue to optimize scalable synthesis.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified substituents on the pyrazolo-triazolo-pyrimidine scaffold.

  • Scientific Research Applications

  • Mechanism of Action

      Molecular Targets: Likely targets include kinases, given its CDK2 inhibitory activity.

      Pathways: It may disrupt cell cycle progression, leading to apoptosis in cancer cells.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C14H12N6O

    Molecular Weight

    280.28 g/mol

    IUPAC Name

    5-(4-methoxyphenyl)-10-methyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

    InChI

    InChI=1S/C14H12N6O/c1-19-13-11(7-16-19)14-18-17-12(20(14)8-15-13)9-3-5-10(21-2)6-4-9/h3-8H,1-2H3

    InChI Key

    CFTGZUSIBHEGPM-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=C(C=N1)C3=NN=C(N3C=N2)C4=CC=C(C=C4)OC

    Origin of Product

    United States

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